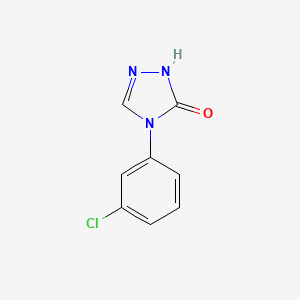
4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as CCT, is a synthetic compound used in scientific research. It has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and medicine. CCT is a heterocyclic compound and is composed of a three-ring structure, containing a nitrogen atom, a carbon atom, and a chlorine atom. It is a white crystalline solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- The compound has been synthesized in various forms, showing good to moderate antimicrobial activities against test microorganisms. Such synthesis typically involves the reaction of various ester ethoxycarbonylhydrazones with primary amines (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Lipase and α-Glucosidase Inhibition
- Some derivatives of the compound have shown promising results as inhibitors of lipase and α-glucosidase, enzymes relevant in metabolic disorders such as diabetes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity of Triazole Derivatives
- Several derivatives of the 1,2,4-triazole nucleus, including those containing the 4-(3-chlorophenyl) structure, have been synthesized and demonstrated significant inhibition on bacterial and fungal growth (Purohit, Dodiya, Ghetiya, Vekariya, & Joshi, 2011).
Structural Characterization
- Structural characterization of derivatives, including single-crystal X-ray structure determination, has been performed to understand the molecular structure and properties of such compounds (Yeo, Azizan, & Tiekink, 2019).
Antibacterial Activity
- Novel derivatives have been prepared and screened for antibacterial activity, showing potential in combating bacterial strains (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Halogen Bonding in Antibacterial Derivatives
- Studies on the molecular structure and halogen bonding of certain derivatives revealed insights into their stabilizing effects in crystal structures, contributing to their antibacterial properties (Mirosław, Plech, & Wujec, 2015).
Spectroscopic and Structural Studies
- Spectroscopic and structural studies have been conducted to further understand the properties of these compounds, which are essential for their potential applications in various fields (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Anticonvulsant Activity
- Certain derivatives have been evaluated for their anticonvulsant properties, showing promising results and potential for development into therapeutic agents (Plech, Kaproń, Luszczki, Paneth, Siwek, Kołaczkowski, Żołnierek, & Nowak, 2014).
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYUHSFPNNTNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702229 | |
| Record name | 4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
80240-38-6 | |
| Record name | 4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



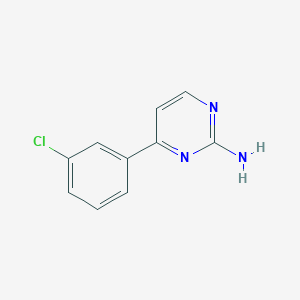
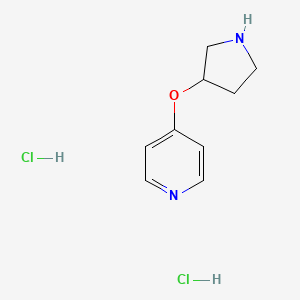
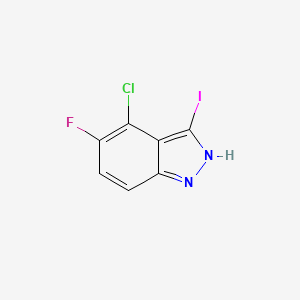
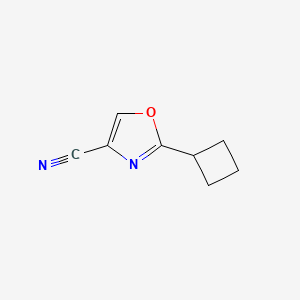
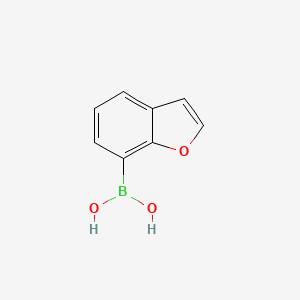
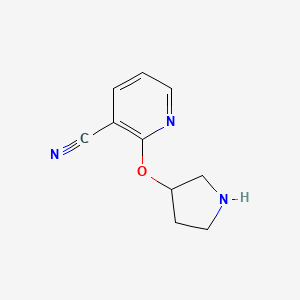
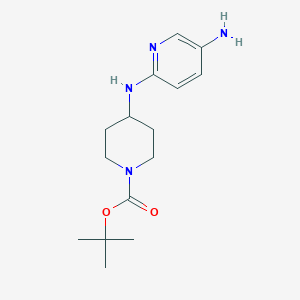
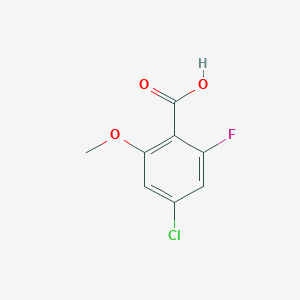
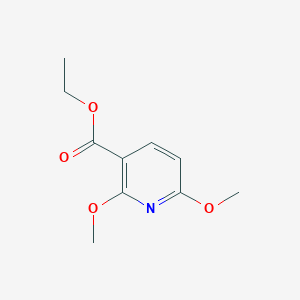
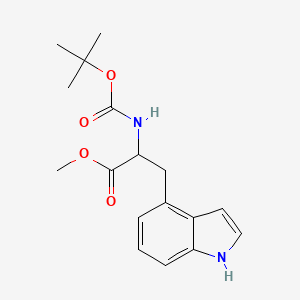
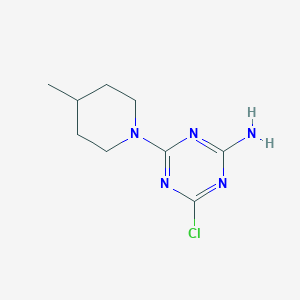
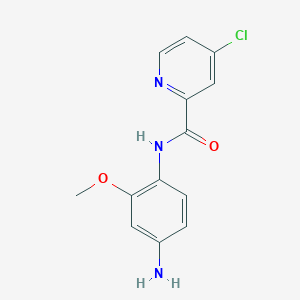
![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)
